

# Brepocitinib body surface area BSA application rate calculation

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## Compound Focus: Brepocitinib

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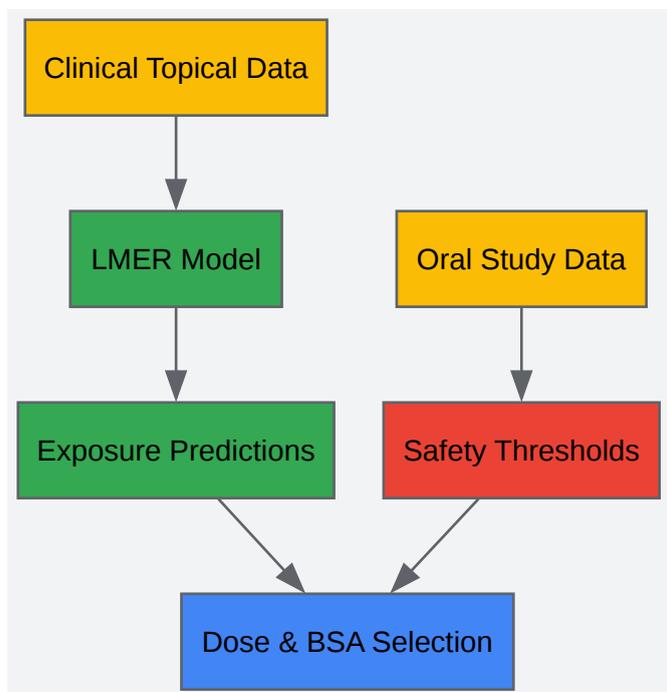
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## Drug Profile and Mechanism of Action

**Brepocitinib** is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). This dual mechanism allows it to target key cytokine pathways implicated in inflammatory skin diseases.

- **In Atopic Dermatitis (AD)**, it inhibits cytokines such as IL-12, IL-23, IL-4, IL-13, IL-22, IL-31, and TSLP, which signal through JAK1 [1] [2].
- **In Plaque Psoriasis (PsO)**, it acts on the IL-23/IL-17 axis, a central pathway in the disease's pathology [1] [2].

A topical cream formulation has been developed to maximize local efficacy while minimizing systemic exposure. The following workflow outlines the overall strategy for informing its clinical trial design.



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## Quantitative Data and Exposure Relationships

Data from two Phase 2b clinical trials (NCT03903822 for AD and NCT02969018 for PsO) were analyzed to characterize the relationship between the amount of drug applied and systemic trough concentration ( $C_{\text{Trough}}$ ) [1] [2]. The following table summarizes the core quantitative findings.

**Table 1: Key Pharmacokinetic and Exposure Relationships for Topical Breprocitinib**

Parameter	Value or Relationship	Context / Conditions
Target Application Rate (APR)	2 mg formulation per cm <sup>2</sup> of treated BSA	Applied to diseased skin for both AD and PsO [1] [2]
Dose Strengths Tested	0.1%, 0.3%, 1%, and 3% cream	In Phase 2b trials [1] [2]
Systemic Exposure (PsO vs. AD)	45% lower in PsO patients	Predicted from the same applied dose [1] [2] [3]

Parameter	Value or Relationship	Context / Conditions
<b>Adult vs. Pediatric Exposure</b>	Comparable systemic exposure	When applied to the same <b>percentage</b> of BSA [1] [2]

| **Proposed Safe Regimen (3% cream)** | **AD:** Once Daily (QD) to < 50% BSA **PsO:** Twice Daily (BID) to < 50% BSA | Maintains  $\geq 3$ -fold safety margin over systemic exposure of oral 30 mg QD [1] [2] [3] |

The relationship between the applied drug and systemic exposure is formally characterized by a Linear Mixed-Effects Regression (LMER) model.

**Table 2: Core Variables in the LMER Model**

Variable	Symbol	Unit	Description
<b>Systemic Trough Concentration</b>	$C_{\text{Trough}}$	ng/mL	Measured plasma concentration pre-dose [1] [2]
<b>Amount of Active Drug</b>	$AMT_{\text{Drug}}$	mg	Calculated as: (Dose Strength) $\times$ ( $AMT_{\text{Cream}}$ ) [1] [2]
<b>Amount of Cream</b>	$AMT_{\text{Cream}}$	mg	(Cream disposed - Cream returned) / (Number of actual doses) [1] [2]
<b>Body Weight Effect</b>	$BWT_i$	kg	Included as a power function: $(BWT_i/70)^{-0.75}$ [1] [2]

## Protocol: BSA Calculation and Application Rate

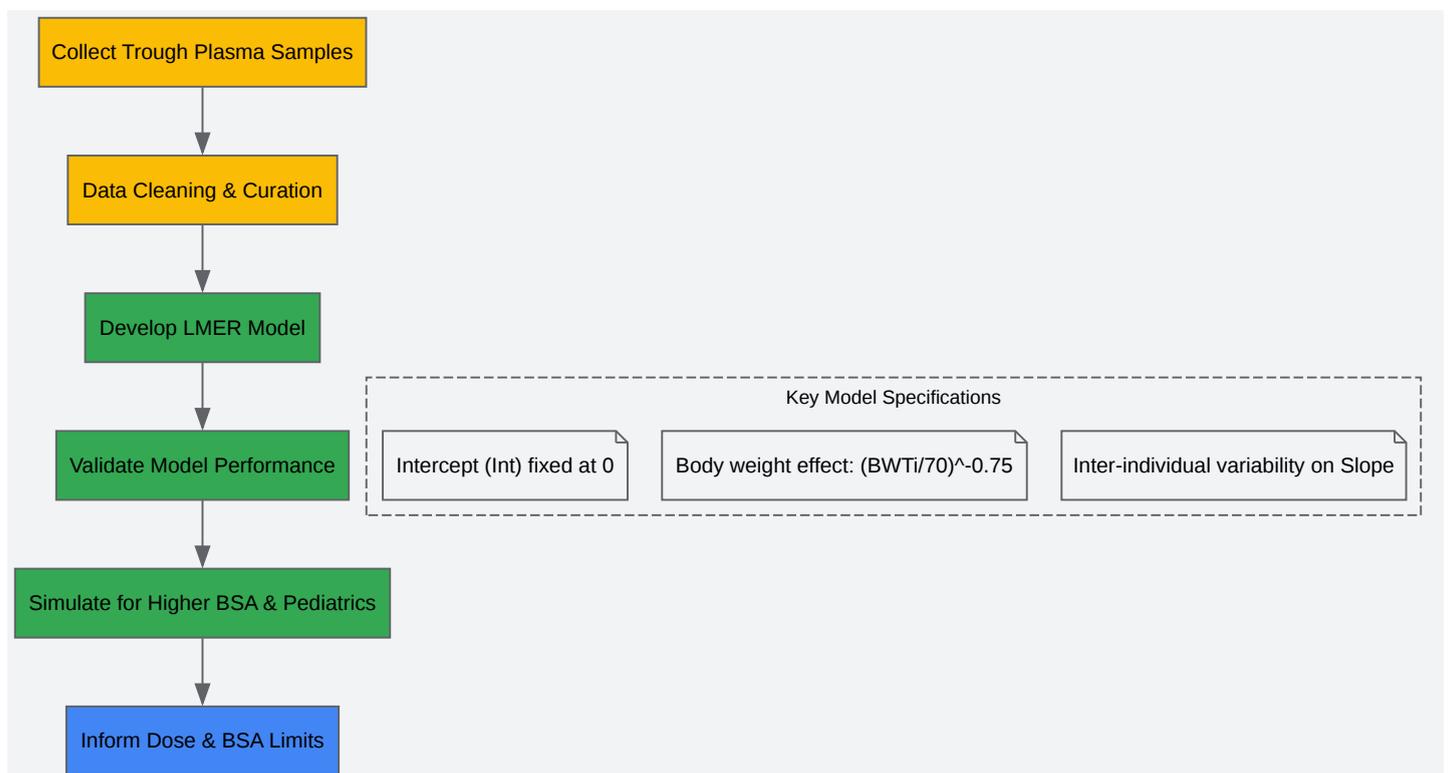
Accurate BSA calculation is fundamental for dosing topical **brepocitinib**. Discrepancies between different BSA formulas can be as high as 0.5 m<sup>2</sup> for a standard adult, which could significantly impact drug exposure and safety [4].

- **Recommended BSA Formula:** The **Du Bois formula** is widely used and validated across a wide range of patients, including adults and children [5] [6].
  - **Formula:**  $BSA \text{ (m}^2\text{)} = 0.007184 \times (\text{Height in cm})^{0.725} \times (\text{Weight in kg})^{0.425}$  [5]

- **Alternative Formulas:** For specific populations, the **Mosteller** ( $\sqrt{[\text{Height (cm)} \times \text{Weight (kg)}] / 3600}$ ) or **Haycock** ( $0.024265 \times \text{Height}^{0.3964} \times \text{Weight}^{0.5378}$ ) formulas may be used, especially for children [5].
- **Clinical Practice:**
  - Calculate the patient's total BSA using a standardized formula.
  - Determine the **Treated BSA**: the percentage (%BSA) or absolute area (m<sup>2</sup>) of the body affected by the disease that will receive the cream.
  - Calculate the required amount of cream per dose using the target APR of 2 mg/cm<sup>2</sup> [1] [2].

## Protocol: LMER Model Development and Simulation

The following workflow details the specific steps for developing the pharmacokinetic model and simulating exposure scenarios.



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## 1. Data Collection and Curation

- **Pharmacokinetic Sampling:** Collect trough plasma samples (pre-dose) at multiple time points throughout the clinical trial (e.g., Days 1, 8, 15, 29, etc.) [1] [2].
- **Cream Application Logging:** Precisely record the amount of cream dispensed and returned by the patient to calculate the average amount used per dose ( $AMT_{Cream}$ ) over a dispensing interval [1] [2].
- **Data Exclusion Criteria:** Remove data records with missing  $C_{Trough}$ , zero treated BSA, or observed concentrations below the limit of quantification (BLQ) from the analysis dataset [1] [2].

## 2. Model Development and Simulation

- **Implement LMER Model:** Using statistical software (e.g., R), fit the LMER model (Equation 1) to the curated dataset. The model establishes the relationship:  $C_{Trough} = Slope \cdot (BWT_i/70)^{-0.75} \cdot AMT_{Drug}$  [1] [2].
- **Run Simulations:** Use the validated model to simulate steady-state  $C_{Trough}$  for scenarios beyond the clinically tested range. This includes predicting exposures for:
  - Higher treated BSA percentages in adults.
  - Pediatric populations, leveraging the finding that systemic exposure is comparable to adults when the same percentage of BSA is treated [1] [2].

# Safety Thresholds and Dose Selection Strategy

Informing the final dose and BSA limits is a two-part process that integrates exposure predictions with established safety data.

**Table 3: Safety and Dose Selection Strategy**

Step	Action	Description & Purpose
1	<b>Establish Safety Thresholds</b>	Leverage non-clinical toxicology data and hematologic markers (e.g., changes in platelet count) from <b>oral brepocitinib</b> clinical trials to define a maximum acceptable systemic concentration [1] [2].
2	<b>Define Safe Margins</b>	Compare simulated topical systemic exposures ( $C_{Trough}$ ) from various regimens against the safety thresholds. A regimen is considered safe if it

Step	Action	Description & Purpose
		maintains a predefined margin (e.g., <b>at least a threefold margin</b> below the threshold) [1] [2] [3].

This combined modeling and simulation approach supported the proposal that applying a 3% cream to up to 50% BSA is safe, with AD patients using it once daily and PsO patients twice daily [1] [2] [3].

## Conclusion

The development of topical **brepocitinib** exemplifies a modern, model-informed drug development approach. The application is guided by a standardized BSA-based calculation ( $2 \text{ mg/cm}^2$ ) and a robust LMER model that predicts systemic exposure. Key insights include a 45% lower systemic exposure in PsO compared to AD and comparable exposure between adults and children when the same percentage of BSA is treated. The proposed regimen of a 3% cream applied to less than 50% BSA maintains a safety margin supported by integrated pharmacokinetic and safety analysis.

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